N-(4-chlorophenyl)-3-(piperidin-1-yl)propanamide
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Overview
Description
N-(4-chlorophenyl)-3-(piperidin-1-yl)propanamide is a chemical compound that belongs to the class of amides It features a piperidine ring attached to a propanamide backbone, with a 4-chlorophenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-(piperidin-1-yl)propanamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-(piperidin-1-yl)propan-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-(piperidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the 4-chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act on neurotransmitter receptors, while in materials science, it may influence polymerization processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(piperidin-1-yl)butanamide
- N-(4-chlorophenyl)-3-(piperidin-1-yl)ethanamide
- N-(4-chlorophenyl)-3-(piperidin-1-yl)pentanamide
Uniqueness
N-(4-chlorophenyl)-3-(piperidin-1-yl)propanamide is unique due to its specific structural features, such as the length of the propanamide chain and the presence of the 4-chlorophenyl group. These structural elements contribute to its distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C14H19ClN2O |
---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C14H19ClN2O/c15-12-4-6-13(7-5-12)16-14(18)8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11H2,(H,16,18) |
InChI Key |
QXNMREHXOZCNMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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